3-(Propan-2-yl)phenyl propylcarbamate
Description
3-(Propan-2-yl)phenyl propylcarbamate is a carbamate derivative characterized by a phenyl ring substituted with an isopropyl group at the meta position and a propylcarbamate functional group. Carbamates are widely studied for their biological activity, including applications as enzyme inhibitors, pharmaceuticals, and agrochemicals. The isopropyl substituent likely enhances lipophilicity, influencing bioavailability and membrane permeability .
Properties
CAS No. |
60309-18-4 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(3-propan-2-ylphenyl) N-propylcarbamate |
InChI |
InChI=1S/C13H19NO2/c1-4-8-14-13(15)16-12-7-5-6-11(9-12)10(2)3/h5-7,9-10H,4,8H2,1-3H3,(H,14,15) |
InChI Key |
AEJDKLLQKLWNCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OC1=CC=CC(=C1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)phenyl propylcarbamate typically involves the reaction of 3-(Propan-2-yl)phenol with propyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction can be catalyzed by a base such as triethylamine to enhance the nucleophilicity of the phenol group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)phenyl propylcarbamate undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated phenyl derivatives and other substituted products.
Scientific Research Applications
3-(Propan-2-yl)phenyl propylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the design of carbamate-based drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)phenyl propylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. This interaction can disrupt normal biochemical pathways, resulting in various biological effects. The phenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Lipophilicity values estimated or derived from HPLC studies in .
†Calculated based on molecular formula.
‡Inferred from substituent effects (isopropyl increases log k compared to hydroxymethyl or hydroxy groups).
Structural Analysis and Substituent Effects
- Isopropyl vs. Hydroxymethyl Groups: The target compound’s isopropyl group (C₁₃H₁₉NO₂) enhances lipophilicity compared to the hydroxymethyl analog (C₁₁H₁₅NO₃), favoring membrane permeability but reducing aqueous solubility .
- Chlorinated Derivatives : Compounds like 4-chloro-2-[(3-chlorophenyl)carbamoyl]phenyl carbamates exhibit higher log k (~4.1) due to electron-withdrawing chloro groups, which stabilize the molecule and increase affinity for hydrophobic environments .
- Aminoalkyl Chains: Propyl N-[3-(dimethylamino)propyl]carbamate incorporates a basic dimethylamino group, altering solubility and enabling protonation in acidic environments, which is critical for drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
